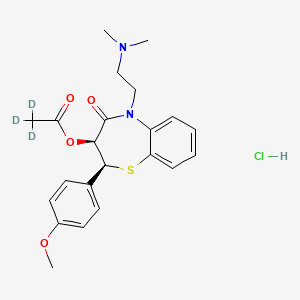

(+)-cis-Diltiazem-d3 HCl (acetoxy-d3)

Beschreibung

Rationale for Stable Isotope Labeling in Drug Development and Discovery Research

Stable isotope labeling is a technique where an atom in a drug molecule is replaced with its heavier, non-radioactive isotope. nih.gov Common isotopes used include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave almost identically to its unlabeled counterpart in biological processes. nih.gov

The primary rationale for this technique lies in its ability to act as a tracer. researchgate.net By introducing a labeled drug into a biological system, researchers can accurately track its journey, a process encompassing absorption, distribution, metabolism, and excretion (ADME). researchgate.net This provides invaluable insights into the drug's metabolic pathways, helping to identify potential metabolites early in the development process and ensuring the efficacy and safety of therapeutic compounds. ajbasweb.com The use of stable isotopes is particularly advantageous as they are non-radioactive, posing no radiation risk to researchers or subjects, which allows for safe and accurate observation of biological processes. nih.gov

Furthermore, stable isotope-labeled compounds are crucial for enhancing the precision of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ajbasweb.com In quantitative analyses, a known amount of the isotopically labeled drug is often used as an internal standard. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, which corrects for any loss or variation during these processes. This leads to more accurate and reliable quantification of the drug and its metabolites in biological fluids. nih.gov

Overview of Deuterated Analogs as Advanced Research Tools

Among the stable isotopes, deuterium, an isotope of hydrogen, has gained significant attention in pharmaceutical research. sigmaaldrich.com The replacement of hydrogen with deuterium, known as deuteration, can have a profound impact on a molecule's properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. caymanchem.com This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov

This effect can be strategically utilized to improve a drug's pharmacokinetic profile. By selectively deuterating the metabolic "soft spots" of a drug molecule—positions susceptible to metabolic breakdown—researchers can reduce the rate of metabolism. semanticscholar.org This can lead to several potential advantages, including:

Improved Metabolic Profile: A slower metabolism can reduce the formation of unwanted or toxic metabolites. medchemexpress.com

Increased Half-life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing. medchemexpress.commdpi.com

Improved Oral Bioavailability: Reduced first-pass metabolism in the liver can lead to a higher concentration of the active drug reaching systemic circulation. medchemexpress.com

Deutetrabenazine, the first deuterated drug to receive FDA approval in 2017, serves as a prime example of the successful application of this strategy. semanticscholar.org Its deuteration resulted in a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine, allowing for a lower dose and less frequent administration. semanticscholar.org

Contextualizing (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) within Diltiazem (B1670644) Research Initiatives

Diltiazem is a calcium channel blocker widely used in the treatment of cardiovascular conditions such as hypertension and angina. semanticscholar.orglgcstandards.com It is extensively metabolized in the body, primarily by the cytochrome P450 enzyme system, particularly CYP3A4. The main metabolic pathways include N-demethylation, O-demethylation, and deacetylation, leading to several metabolites, some of which are pharmacologically active.

Given its extensive metabolism and the need for accurate quantification in biological samples for pharmacokinetic and other studies, a reliable internal standard is crucial. This is where (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) comes into play. This deuterated analog of diltiazem, with deuterium atoms incorporated into the acetoxy group, serves as an ideal internal standard for the quantification of diltiazem in various bioanalytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). medchemexpress.com

The use of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) ensures high accuracy and precision in determining the concentration of diltiazem in plasma and other biological matrices. medchemexpress.com Its nearly identical chemical behavior to the parent drug minimizes variability during sample extraction and analysis, a critical factor for reliable pharmacokinetic modeling and therapeutic drug monitoring. The development and application of such deuterated standards are integral to modern diltiazem research, facilitating a deeper understanding of its metabolic fate and clinical pharmacology.

Data Tables

Table 1: Physicochemical Properties of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3)

| Property | Value |

| Chemical Formula | C₂₂H₂₃D₃N₂O₄S·HCl |

| Molecular Weight | 454.0 g/mol |

| Synonyms | (+)-cis-Diltiazem-d3, [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] 2,2,2-trideuterioacetate;hydrochloride |

| Unlabelled CAS Number | 33286-22-5 |

| Purity | ≥99% deuterated forms (d₁-d₃) |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Data sourced from Cayman Chemical and LGC Standards. medchemexpress.com

Table 2: Key Applications of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) in Research

| Application | Description | Rationale for Use |

| Internal Standard in Bioanalysis | Used for the quantification of diltiazem in biological samples (e.g., plasma) by LC-MS or GC-MS. medchemexpress.com | Co-elutes with the analyte (diltiazem) and has nearly identical ionization efficiency, correcting for matrix effects and variations in sample preparation and instrument response. The mass difference allows for distinct detection. |

| Pharmacokinetic Studies | Facilitates accurate determination of diltiazem's concentration-time profile in vivo. sigmaaldrich.com | High precision in quantifying diltiazem levels is essential for calculating key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. |

| Metabolic Stability Assays | Can be used as a reference compound in studies investigating the metabolic stability of diltiazem and its analogs. | By comparing the metabolism of the deuterated and non-deuterated forms, researchers can investigate the kinetic isotope effect and identify key metabolic pathways. |

Table 3: Major Metabolites of Diltiazem

| Metabolite | Metabolic Pathway | Key Enzyme(s) |

| N-desmethyl Diltiazem | N-demethylation | CYP3A4 |

| Deacetyl Diltiazem | Deacetylation | Esterases |

| O-desmethyl Diltiazem | O-demethylation | CYP2D6 |

Data compiled from various sources on diltiazem metabolism.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C22H27ClN2O4S |

|---|---|

Molekulargewicht |

454.0 g/mol |

IUPAC-Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] 2,2,2-trideuterioacetate;hydrochloride |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i1D3; |

InChI-Schlüssel |

HDRXZJPWHTXQRI-SOOXQBGUSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |

Kanonische SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |

Herkunft des Produkts |

United States |

Synthetic Strategies and Stereochemical Considerations for Deuterium Incorporation in + Cis Diltiazem D3 Hcl Acetoxy D3

Synthetic Methodologies for Site-Specific Deuteration

Site-specific deuteration is crucial for creating isotopologues that are useful as internal standards in quantitative mass spectrometry. nih.gov The goal is to introduce deuterium (B1214612) atoms at a metabolically stable position without altering the compound's chemical properties. For (+)-cis-Diltiazem-d3 HCl (acetoxy-d3), the synthetic challenge lies in exclusively labeling the methyl group of the 3-acetoxy moiety.

Achieving regioselectivity in the deuteration of complex molecules is a significant challenge. While methods like metal-catalyzed hydrogen isotope exchange (HIE) have been developed for C-H activation, their application to a molecule with multiple potential reaction sites, such as diltiazem (B1670644), requires careful consideration of directing groups. researchgate.net For instance, iridium-based catalysts are often directed by Lewis basic functional groups to achieve ortho-deuteration on aromatic rings. researchgate.net

However, for the specific case of labeling the acetoxy group, a more direct and unambiguous strategy involves the use of a deuterated building block. The synthesis of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) is most effectively achieved not by HIE on the final molecule, but by the esterification of the non-deuterated hydroxy precursor with a deuterated acetylating agent. The common precursor is (+)-cis-3-hydroxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.

This precursor is then acylated using a trideuterated acetylating reagent, such as acetyl-d3 chloride (CD₃COCl) or acetic-d3 anhydride (B1165640) ((CD₃CO)₂O). wikipedia.orglibretexts.org These deuterated reagents are commercially available or can be synthesized; for example, by treating deuterated acetic acid with a chlorinating agent like thionyl chloride. evitachem.com The reaction is typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which catalyzes the reaction and neutralizes the HCl byproduct. wikipedia.org This synthetic approach ensures that the three deuterium atoms are installed exclusively at the desired acetoxy methyl position, providing 100% regioselectivity.

In recent years, visible-light photoredox catalysis has emerged as a powerful method for hydrogen isotope exchange (HIE), particularly for labeling pharmaceutical compounds. [8 from initial search] This technique often targets C(sp³)–H bonds that are adjacent to a heteroatom, such as nitrogen. In the context of diltiazem and its analogs, a photoredox-mediated protocol could selectively install deuterium at the C-H bonds alpha to the tertiary amine on the dimethylaminoethyl side chain. [11 from initial search]

These reactions typically use an iridium or ruthenium-based photocatalyst that, upon excitation with visible light, can oxidize the tertiary amine. The resulting radical cation readily undergoes deprotonation at an adjacent carbon, forming an α-amino radical. This radical is then quenched by a deuterium source, most commonly deuterium oxide (D₂O), to yield the deuterated product. While this is a highly effective method for labeling specific positions in many drug molecules, it would not lead to the formation of (+)-cis-Diltiazem-d3 (acetoxy-d3). This highlights how different deuteration strategies are required to target different sites within the same parent molecule.

Chirality and Stereochemical Integrity in Deuterated Diltiazem Derivatives

Diltiazem possesses two chiral centers at the C2 and C3 positions of the 1,5-benzothiazepine (B1259763) ring. The pharmacological activity resides in the (+)-(2S,3S)-cis-isomer. Therefore, any synthetic modification, including isotopic labeling, must preserve this specific stereochemistry.

The synthesis of the target compound, (+)-cis-Diltiazem-d3 HCl (acetoxy-d3), relies on the acylation of the corresponding 3-hydroxy precursor. This reaction is an esterification, where the oxygen atom of the alcohol acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent (e.g., acetyl-d3 chloride). libretexts.org

Crucially, this reaction mechanism does not involve the breaking or formation of any bonds directly connected to the stereocenters at C2 and C3 of the diltiazem core. The C-O bond being formed is at the hydroxyl group, and the stereochemical configuration of the carbon atoms in the ring remains undisturbed throughout the process. Therefore, starting with the enantiomerically pure (+)-(2S,3S)-cis-hydroxy precursor ensures that the final product, (+)-cis-Diltiazem-d3, retains the correct and biologically active stereochemical configuration.

Characterization of Deuterium Enrichment and Isotopic Purity

Confirming the successful incorporation of deuterium and its precise location is a critical final step. This involves analytical techniques capable of differentiating between isotopes.

Mass spectrometry (MS) is the primary technique for verifying the incorporation of deuterium and determining isotopic purity. The introduction of three deuterium atoms in place of three hydrogen atoms results in a predictable increase in the molecular weight of the compound. For (+)-cis-Diltiazem-d3 (acetoxy-d3), the molecular mass will be three units higher than that of unlabeled diltiazem. sigmaaldrich.com

High-resolution mass spectrometry (HRMS) can precisely measure this mass difference. When analyzed, the deuterated compound will show a molecular ion peak corresponding to the mass of the labeled molecule. For example, in positive ion electrospray ionization (ESI), one would compare the protonated molecular ion [M+H]⁺ of the unlabeled standard with the [M+d3+H]⁺ of the synthesized compound.

Furthermore, tandem mass spectrometry (MS/MS) can be used to confirm the location of the deuterium label. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, the position of the label can be pinpointed. A key fragmentation pathway for diltiazem involves the cleavage of the ester bond.

As shown in the table, observation of a fragment ion corresponding to the deuterated acetyl group ([CD₃CO]⁺) at m/z 46.0372, instead of the unlabeled acetyl group at m/z 43.0184, provides definitive evidence that the deuterium is located on the acetoxy moiety. In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary tool. In the ¹H NMR spectrum of the deuterated product, the singlet corresponding to the acetoxy methyl protons would be absent. Conversely, a ²H (Deuterium) NMR spectrum would show a signal in the corresponding region, confirming the site of deuteration and allowing for the quantification of isotopic enrichment.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for confirming the site of isotopic labeling. In the case of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3), both ¹H NMR and ²H (Deuterium) NMR are employed to verify the successful and specific incorporation of deuterium into the acetoxy group.

The principle behind this analysis lies in comparing the NMR spectra of the deuterated compound with its non-deuterated counterpart. researchgate.net In the ¹H NMR spectrum of unlabeled (+)-cis-diltiazem hydrochloride, the acetyl protons exhibit a characteristic singlet peak. chemicalbook.com Upon successful deuteration to form the acetoxy-d3 analogue, this singlet in the ¹H NMR spectrum will be absent or significantly diminished in intensity, providing strong evidence of deuterium incorporation. researchgate.net

Conversely, the ²H NMR spectrum of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) will show a signal at a chemical shift value very similar to that of the acetyl protons in the ¹H NMR spectrum of the unlabeled compound. magritek.com Deuterium NMR signals are typically broader than proton signals, but the presence of a peak in the expected region confirms the location of the deuterium atoms on the acetyl methyl group. magritek.com This direct observation of the deuterium signal, coupled with the disappearance of the corresponding proton signal, provides unambiguous confirmation of the isotopic labeling at the desired position.

Below are representative data tables illustrating the expected NMR shifts.

Table 1: Comparative ¹H NMR Data

| Assignment | Unlabeled (+)-cis-Diltiazem HCl Chemical Shift (δ ppm) | Expected (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) Chemical Shift (δ ppm) |

| Acetyl Protons (CH₃) | ~2.1 | Signal absent or significantly reduced |

| Methoxy Protons (OCH₃) | ~3.8 | ~3.8 |

| N-Methyl Protons (N(CH₃)₂) | ~2.9 | ~2.9 |

| H-2 | ~5.2 | ~5.2 |

| H-3 | ~5.6 | ~5.6 |

| Aromatic Protons | ~6.9 - 7.6 | ~6.9 - 7.6 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. chemicalbook.comorientjchem.org

Table 2: Expected ²H NMR Data for (+)-cis-Diltiazem-d3 HCl (acetoxy-d3)

| Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |

| Acetyl Deuterons (CD₃) | ~2.1 | Singlet (broad) |

Note: The ²H NMR chemical shift is expected to be very close to the ¹H NMR chemical shift of the corresponding protons. magritek.com

Advanced Analytical Methodologies Employing + Cis Diltiazem D3 Hcl Acetoxy D3

Role as a Stable Isotope Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibration standards, and quality controls to correct for the variability inherent in analytical procedures. Stable isotopically labeled internal standards are considered the gold standard, especially for liquid chromatography-mass spectrometry (LC-MS) assays. nih.govscispace.com The fundamental advantage of using a SIL-IS like (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) is that it behaves virtually identically to the analyte of interest, diltiazem (B1670644), during every stage of the analytical process, including extraction, chromatographic separation, and ionization. nih.gov This co-behavior allows it to compensate effectively for variations in sample preparation, such as recovery from the biological matrix, and for fluctuations in instrument response. scispace.com

The use of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) as an internal standard is pivotal for achieving the high levels of precision and accuracy required by regulatory guidelines for bioanalytical method validation. ijcpa.in Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. By tracking the ratio of the analyte's response to the internal standard's response, variabilities in the analytical process are normalized, leading to significantly improved data quality.

Numerous validated LC-MS/MS methods for diltiazem demonstrate excellent precision and accuracy. nih.govijpsr.comnih.gov For instance, intra- and inter-day precision values are typically required to be within 15%, with accuracy also within ±15% of the nominal concentration. nih.govijpsr.com The use of a SIL-IS helps to consistently meet these stringent criteria. Research has shown that methods employing a SIL internal standard have significantly better precision and accuracy compared to those using a structural analogue. scispace.com For example, in one study, the implementation of a SIL internal standard improved the accuracy of the assay to 100.3% (from 96.8% with an analogue IS) and significantly lowered the variance. scispace.com

Table 1: Summary of Reported Precision and Accuracy in Diltiazem Bioanalysis This table compiles data from various studies to illustrate typical validation parameters achieved in the quantification of diltiazem, reflecting the robustness that a SIL-IS provides.

| Parameter | Concentration Range (ng/mL) | Finding | Source |

|---|---|---|---|

| Intra-day Precision (%RSD) | 5, 10, 50 (µg/mL) | 0.78% - 1.46% | nih.gov |

| Inter-day Precision (%RSD) | 5, 10, 50 (µg/mL) | 1.18% - 1.53% | nih.gov |

| Intra- and Inter-day Precision | 0.48 - 639.9 | Within 10.0% | nih.gov |

| Accuracy | 0.48 - 639.9 | Within 10.0% | nih.gov |

| Accuracy (Recovery %) | 5, 10, 50 (µg/mL) | 98.78% - 100.1% | nih.gov |

| Linearity (r²) | 0.5 – 50 (µg/mL) | 0.9996 | nih.gov |

| Linearity (r²) | 50 - 150 (µg/mL) | 0.995 | ijdra.com |

Biological samples such as plasma, serum, and urine are inherently complex, containing numerous endogenous components like salts, lipids, and proteins. ajptr.com During LC-MS/MS analysis, these co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, causing unpredictable and significant errors in quantification.

A key role of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) is to correct for these matrix effects. nih.gov Because the deuterated standard has the same molecular structure and physicochemical properties as unlabeled diltiazem, it is affected by the matrix components in the exact same way. scispace.com As both the analyte and the internal standard experience the same degree of ion suppression or enhancement at the same retention time, the ratio of their signals remains constant. This effectively cancels out the variability caused by the matrix, ensuring that the quantitative results are reliable and reproducible, even across different sources of biological matrix. ajptr.com

While LC-MS/MS is the predominant technique for diltiazem bioanalysis, Gas Chromatography-Mass Spectrometry (GC-MS) methods have also been developed. nih.gov These methods often require a derivatization step, such as silylation, to increase the volatility and thermal stability of the analyte before it can be analyzed by GC. nih.gov

In this context, (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) is an equally valuable internal standard. It would undergo the same derivatization reaction as the unlabeled diltiazem and exhibit similar chromatographic behavior on the GC column. Any variability in the efficiency of the derivatization reaction, inconsistencies in injection volume, or degradation in the hot injector would affect both the analyte and the internal standard proportionally. Therefore, its use in GC-MS methodologies provides the same benefits of enhanced precision and accuracy by correcting for procedural variations. Studies have demonstrated that deuterated analogs can exhibit slightly different retention times in GC, an "isotope effect," which must be accounted for during method development. chromforum.orgmdpi.com

Method Development and Validation for Diltiazem-d3 and Related Analytes

The development of a robust and reliable analytical method is a multi-step process involving the careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. ijcpa.inijdra.com Validation is then performed according to strict guidelines (e.g., ICH, FDA) to demonstrate that the method is suitable for its intended purpose, assessing parameters like specificity, linearity, precision, accuracy, and stability. ijcpa.injopcr.com

A critical aspect of method development is achieving adequate chromatographic separation. While a SIL-IS is designed to co-elute with the analyte, complete co-elution is not always desirable or achievable. The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of a molecule, leading to small differences in retention time on a chromatographic column, a phenomenon known as the chromatographic isotope effect. nih.govmdpi.com Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts. chromforum.orgmdpi.com

Chromatographic conditions must be optimized to manage this effect. The goal is to have the deuterated standard elute very close to the unlabeled analyte so they experience the same matrix effects, but with enough separation to prevent any potential isobaric interference or cross-talk in the detector. This optimization involves selecting the appropriate column chemistry (e.g., C8 or C18), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with buffers like ammonium (B1175870) acetate), flow rate, and column temperature. nih.govoaji.netnih.gov

Table 2: Examples of Chromatographic Conditions for Diltiazem Analysis This table presents various chromatographic systems used in published methods, highlighting the different approaches to achieving optimal separation.

| Column Type | Mobile Phase | Flow Rate (mL/min) | Reported Retention Time (min) | Source |

|---|---|---|---|---|

| Zorbax C8 (5µ, 4.6mm×250mm) | Buffer:Acetonitrile (60:40) | 1.0 | 4.66 | ijdra.comoaji.net |

| ODS C18 (5µ, 250×4.6mm) | Methanol:Water (90:10) | 1.0 | 2.037 | jopcr.com |

| ACQUITY UPLC BEH C18 (1.7µm, 100mm x 2.1mm) | 10 mM Ammonium Acetate:Acetonitrile (25:75) | 0.2 | < 2.0 | nih.gov |

For quantitative bioanalysis, tandem mass spectrometry (MS/MS) is the detection method of choice due to its superior selectivity and sensitivity. nih.gov The most common configuration involves coupling a liquid chromatograph to a triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in the positive ion mode. nih.govajptr.com

The detection strategy relies on Multiple Reaction Monitoring (MRM). nih.gov In this mode, the first quadrupole (Q1) is set to select only the protonated molecular ion (the precursor ion) of a specific analyte, such as diltiazem. This selected ion is then fragmented in the second quadrupole (Q2), a collision cell. The third quadrupole (Q3) is set to monitor only a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte's structure.

A unique MRM transition is monitored for diltiazem, and another is monitored for the (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) internal standard. Since the deuterated standard is 3 mass units heavier, its precursor and product ions will have a different mass-to-charge ratio (m/z) than the unlabeled analyte, allowing the instrument to detect and quantify both compounds simultaneously without interference. This high degree of specificity minimizes the chances of interference from other metabolites or endogenous compounds, further enhancing the reliability of the assay. researchgate.net

Investigation of Diltiazem Metabolism and Disposition Using + Cis Diltiazem D3 Hcl Acetoxy D3 in Non Clinical Studies

Elucidation of Metabolic Pathways of Diltiazem (B1670644)

Diltiazem undergoes extensive metabolism primarily through the cytochrome P450 (CYP) enzyme system. nih.gov The main metabolic reactions include deacetylation, N-demethylation, and O-demethylation. nih.gov The use of deuterium-labeled diltiazem, specifically (+)-cis-Diltiazem-d3 HCl (acetoxy-d3), is instrumental in clarifying these complex biotransformation routes.

In pre-clinical models, (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) allows for the unambiguous tracing of the parent compound and its metabolites. When diltiazem is metabolized via deacetylation, it forms desacetyl diltiazem. nih.gov The use of the d3-labeled compound results in the formation of desacetyl diltiazem-d3. This deuterated metabolite retains the mass shift, enabling researchers to follow its subsequent metabolic fate, which can include N-demethylation to form other downstream products. nih.govnih.gov

Previous studies have highlighted the instability of diltiazem and its major metabolite, N-desmethyl-diltiazem (MA), which can decompose to deacetyl-diltiazem (M1) and deacetyl N-desmethyl-diltiazem (M2) respectively. nih.gov The stability of these compounds in plasma samples is a critical consideration for accurate metabolic profiling. nih.gov Research has shown that in plasma samples from volunteers who received diltiazem, significant degradation of diltiazem to M1 and MA to M2 occurred after 12 weeks of storage at -20°C. nih.gov

Isotopic labeling with deuterium (B1214612) is a cornerstone of modern metabolomics and is crucial for identifying and characterizing the full spectrum of diltiazem's biotransformation products. nih.govmedchemexpress.com Advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to analyze samples from pre-clinical systems. nih.govmedchemexpress.com The distinct isotopic signature of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) and its metabolites allows for their clear detection against a complex biological background. nih.gov This technique facilitates the discovery of not only major metabolic pathways but also minor or previously unknown routes of biotransformation.

The primary metabolites of diltiazem identified in human urine include deacetyl-diltiazem (M1), deacetyl-N-monodemethyl-diltiazem (M2), deacetyl-O-demethyl-diltiazem (M4), and deacetyl-N,O-demethyl-diltiazem (M6). nih.gov N-monodemethyl-diltiazem (MA) has also been identified as a major metabolite. nih.gov

Table 1: Major Metabolic Pathways of Diltiazem

| Metabolic Reaction | Parent Compound | Key Metabolite(s) |

|---|---|---|

| Deacetylation | Diltiazem | Desacetyl Diltiazem (M1) |

| N-demethylation | Diltiazem | N-desmethyl Diltiazem (MA) |

| O-demethylation | Diltiazem | O-desmethyl Diltiazem |

| Combined Reactions | Diltiazem | M2, M4, M6 |

Data sourced from multiple studies on diltiazem metabolism. nih.gov

Pharmacokinetic Research Applications in Pre-clinical Models

The application of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) extends significantly into pharmacokinetic (PK) research in pre-clinical animal models. nih.gov These studies are essential for understanding how a drug is absorbed, distributed throughout the body, metabolized, and ultimately eliminated.

In pre-clinical pharmacokinetic studies, a deuterated standard like (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) is often used as an internal standard for the quantification of diltiazem by GC- or LC-MS. caymanchem.com This allows for precise measurement of the concentration of the unlabeled drug in various biological matrices over time.

Diltiazem is well-absorbed from the gastrointestinal tract, but it undergoes extensive first-pass metabolism, leading to a bioavailability of about 40%. nih.govdrugs.com It is approximately 70% to 80% bound to plasma proteins. nih.govdrugs.com The plasma elimination half-life of diltiazem is roughly 3.0 to 4.5 hours. nih.govdrugs.com By using the deuterated form, researchers can accurately model these kinetic parameters in animal models, which is crucial for predicting human pharmacokinetics.

Table 2: Key Pharmacokinetic Parameters of Diltiazem

| Parameter | Value |

|---|---|

| Bioavailability | ~40% nih.govdrugs.com |

| Protein Binding | 70-80% nih.govdrugs.com |

| Elimination Half-life | 3.0-4.5 hours nih.govdrugs.com |

| Major Metabolite (Coronary Vasodilator) | Desacetyl diltiazem nih.gov |

This table presents a summary of key pharmacokinetic data for diltiazem.

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and as a result, reactions that involve the cleavage of this bond can proceed at a slower rate. juniperpublishers.com This effect can be leveraged to assess the metabolic stability of a drug. juniperpublishers.comnih.gov

Deuterium-Labeled Compounds in Mechanistic Enzymology and Cellular Research

Beyond whole-animal studies, deuterium-labeled compounds like (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) are pivotal in in vitro studies focused on mechanistic enzymology and cellular transport. These compounds help to dissect the specific interactions between diltiazem and the enzymes responsible for its metabolism, primarily isoforms of the cytochrome P450 family. nih.gov By using deuterated substrates, researchers can gain insights into the enzyme's active site, the mechanism of bond cleavage, and the factors that influence the rate of metabolism. This detailed molecular-level understanding is fundamental to predicting drug-drug interactions and understanding inter-individual variability in drug response. nih.gov

Probing Enzyme Activities and Metabolic Fluxes in In Vitro Systems

Stable isotope labeling with deuterium at the acetoxy group allows researchers to distinguish the parent compound from its metabolites with high precision using mass spectrometry. This is crucial for determining the kinetics of enzymatic reactions. For instance, in assays with liver microsomes, the rate of disappearance of the d3-labeled parent compound and the appearance of its corresponding d3-labeled metabolites can be accurately measured. This helps in calculating key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the enzymes involved in diltiazem metabolism.

Furthermore, the deuterium labeling in the acetoxy group is strategic. One of the primary metabolic pathways for diltiazem is deacetylation. By labeling this specific group, researchers can directly and unambiguously track the rate of this particular reaction.

Below is an illustrative data table representing the type of findings that could be generated from such in vitro studies.

Table 1: Representative Data from In Vitro Metabolic Stability Assay of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) in Human Liver Microsomes

| Time (minutes) | (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) Remaining (%) | d3-Desacetyl Diltiazem Formed (relative abundance) |

| 0 | 100 | 0 |

| 5 | 85 | 15 |

| 15 | 60 | 40 |

| 30 | 35 | 65 |

| 60 | 10 | 90 |

This table is for illustrative purposes and represents the type of data generated in such experiments.

Studies in Cellular Metabolic Networks using Stable Isotope-Resolved Metabolomics (SIRM)

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the flow of atoms through metabolic networks. invivochem.com The use of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) in SIRM studies allows for a detailed mapping of its metabolic fate within intact cellular systems, such as cultured hepatocytes. invivochem.com By introducing the d3-labeled diltiazem into the cell culture, researchers can follow the deuterium label as it is incorporated into various downstream metabolites. This provides a dynamic view of the metabolic network and can reveal previously unknown biotransformation pathways.

In the context of diltiazem, SIRM studies using the acetoxy-d3 labeled compound can elucidate the interconnectedness of its primary metabolic pathways, including deacetylation and N-demethylation. The ability to distinguish between endogenous metabolites and those derived from the drug is a key advantage of this method. invivochem.com

Table 2: Illustrative Metabolite Profile from a SIRM Study with (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) in Cultured Human Hepatocytes

| Metabolite | Labeling Status | Relative Abundance (%) |

| (+)-cis-Diltiazem | d3 | 45 |

| Desacetyl Diltiazem | d3 | 30 |

| N-Desmethyl Diltiazem | d0 | 15 |

| Other Oxidative Metabolites | d0/d3 | 10 |

This table is for illustrative purposes and represents the type of data generated in such experiments. "d0" indicates no deuterium label.

Prospective Developments in Stable Isotope Labeling and Diltiazem D3 Research

Evolution of Deuteration Technologies for Pharmaceutical Research

The application of deuterium (B1214612) in pharmaceutical science has significantly matured from its initial uses. assumption.edu Originally, deuterium-labeled compounds were primarily employed as internal standards for nuclear magnetic resonance (NMR) and mass spectrometry (MS) due to their distinct mass, which allows for precise quantification of drugs in complex biological samples. assumption.edumusechem.com This application remains a critical component of pharmacokinetic and pharmacodynamic studies.

A pivotal evolution in deuteration technology has been the strategic incorporation of deuterium into the drug molecule itself to intentionally alter its metabolic profile—a concept often called the "deuterium switch". uniupo.itnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. aquigenbio.com This increased bond strength can slow down metabolic processes that involve the cleavage of that specific bond, a phenomenon known as the kinetic isotope effect. aquigenbio.com This strategy has been successfully used to:

Decrease the rate of metabolic breakdown : This can lead to an improved pharmacokinetic profile, such as a longer half-life, which may allow for less frequent dosing. musechem.comassumption.edunih.gov

Reduce the formation of reactive or toxic metabolites : By blocking or slowing certain metabolic pathways, the safety profile of a drug can be improved. assumption.edu

Decrease enantiomeric switching : For chiral drugs that can convert from one enantiomer to another in the body, deuteration can enhance stability. assumption.edu

The methods for incorporating deuterium into molecules have also become more sophisticated. Early techniques often required deuteration at the beginning of a long synthesis process. However, recent advancements have focused on "late-stage functionalization," which allows for the selective insertion of isotopes into complex molecules at the final stages of synthesis. musechem.com This enhances efficiency and makes the process safer and more cost-effective. musechem.com Modern methods utilize a variety of catalysts and reagents to achieve high precision and yields, expanding the toolkit available to medicinal chemists. nih.gov

Broader Impact of Isotopic Probes on Pre-clinical Drug Development

Isotopic probes, including stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are indispensable tools in preclinical drug development. musechem.comchemicalsknowledgehub.com Their use provides critical insights that can accelerate the journey from a promising compound in the lab to a potential new medicine. aquigenbio.comadesisinc.com The application of deuterated compounds such as (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) exemplifies the value of these probes.

The primary impact of isotopic labeling is in the comprehensive study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME). musechem.comnih.gov By using a labeled version of a drug, researchers can accurately track its journey through a biological system. aquigenbio.com

Key applications in preclinical development include:

Pharmacokinetic (PK) Analysis : Deuterated compounds enable more precise PK analysis. aquigenbio.com By using the labeled compound as a tracer, scientists can accurately measure drug absorption, distribution, and elimination rates, determine the drug's half-life, and assess its bioavailability in various tissues. aquigenbio.com

Metabolite Identification : A significant challenge in drug development is identifying all the metabolites of a new drug candidate. Stable isotope labeling simplifies this process. When analyzing samples with mass spectrometry, the parent drug and its metabolites will show a characteristic mass shift if a labeled version is used, making them easier to identify in complex biological matrices like blood or urine. chemicalsknowledgehub.com

Quantitative Analysis : Deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry. assumption.edumusechem.com When a known amount of a labeled compound like Diltiazem-d3 is added to a sample, it allows for the precise quantification of the unlabeled drug (Diltiazem), correcting for any sample loss or variation during sample preparation and analysis. caymanchem.com This accuracy is crucial for regulatory submissions and for making informed decisions about a drug's potential.

Mechanism of Action Studies : Selective deuteration can help elucidate a drug's mechanism of action. aquigenbio.com By labeling specific positions on a molecule, researchers can determine which chemical bonds are critical for the drug's interaction with its biological target. aquigenbio.com

The use of stable isotopes is considered safe, as they are non-radioactive and rarely cause toxicity beyond that of the parent molecule. nih.govresearchgate.netnih.gov This safety profile, combined with their versatility, has made them a foundational technology in reducing the high attrition rates in drug development by providing early, crucial data on efficacy and metabolism. nih.govbuchem.com

Synergistic Approaches: Combining Deuterium Labeling with Other Advanced Research Tools (e.g., Omics Technologies)

The power of deuterium labeling is magnified when combined with other high-throughput analytical technologies, particularly in the fields of "omics," such as metabolomics and proteomics. adesisinc.comnih.gov This synergy allows researchers to move from observing a single compound's fate to understanding its impact on complex biological networks. creative-proteomics.com

Deuterium Labeling in Metabolomics and Proteomics:

Metabolomics, the study of all small molecules (metabolites) in a biological system, benefits immensely from stable isotope labeling. adesisinc.comnih.gov By introducing a deuterium-labeled precursor, such as deuterium oxide (D₂O), into cells or organisms, the deuterium atoms are incorporated into various newly synthesized biomolecules, including lipids, carbohydrates, and amino acids. nih.gov This allows researchers to:

Trace Metabolic Pathways : Follow the flow (flux) of atoms through interconnected metabolic pathways, providing a dynamic view of cellular metabolism that is not possible with static measurements. nih.gov

Quantify Metabolite Turnover : Measure the synthesis and degradation rates of specific metabolites, offering insights into how a drug or disease state alters metabolic activity. nih.gov

Improve Metabolite Identification : The distinct isotopic signature helps in the confident identification of known and novel metabolites. nih.gov

A similar approach is used in proteomics. By growing cells in a medium containing D₂O, deuterium is incorporated into newly synthesized proteins. biorxiv.org This enables the measurement of proteome-wide protein turnover kinetics, revealing how quickly proteins are being made and degraded. biorxiv.org This information is vital for understanding cellular regulation and identifying the targets of new drugs. adesisinc.comnih.gov

Deuteromics: A Holistic View

The concept of "Deuteromics" has emerged to describe the simultaneous investigation of multiple metabolic pathways using a simple deuterium oxide tracer. metsol.commetsol.com A single dose of D₂O can label a vast array of metabolites and biopolymers, allowing for a systems-level view of metabolism from a single experiment. metsol.com This approach is cost-effective and can be applied to study the synthesis rates of molecules with both fast and slow turnover rates. nih.govmetsol.com For instance, a novel mass spectrometric method named "Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ)" was developed for the relative quantification of lipids on a global scale, demonstrating the power of this approach in lipidomics. nih.gov

By combining the precision of deuterium labeling with the broad analytical scope of omics, researchers can construct detailed models of how a drug like diltiazem (B1670644) affects the intricate web of proteins and metabolites within a cell, leading to a more profound understanding of its therapeutic effects and potential off-target impacts. creative-proteomics.com This integrated approach represents the future of preclinical research, promising to accelerate the development of safer and more effective medicines.

Q & A

Q. Q1. What analytical techniques are recommended for characterizing the structural integrity of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) in deuterated form?

Answer:

- NMR Spectroscopy : Use - and -NMR to confirm deuteration at the acetoxy-d3 position. The absence of proton signals at the deuterated site (e.g., δ 2.0–2.5 ppm for acetoxy protons) validates isotopic purity. Compare with non-deuterated Diltiazem HCl spectra for reference .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms the molecular ion peak at m/z 454.00 (CHDNOS·HCl), ensuring no isotopic dilution .

- FT-IR : Monitor the C-D stretching vibration near 2100–2200 cm, absent in the non-deuterated compound .

Q. Q2. How can researchers validate the isotopic purity of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) in pharmacokinetic studies?

Answer:

- Isotopic Ratio Analysis : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to quantify the D/H ratio at the acetoxy-d3 position. Calibrate against certified reference standards (e.g., 99 atom % D) .

- Stability Testing : Incubate the compound in deuterium-depleted solvents (e.g., HO) under physiological conditions (37°C, pH 7.4) and monitor for H/D exchange via NMR or MS over 24–72 hours .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in metabolic stability data between deuterated and non-deuterated Diltiazem?

Answer:

- In Vitro Microsomal Assays : Compare hepatic clearance rates using human liver microsomes (HLMs). Deuterated analogs often exhibit reduced CYP3A4-mediated metabolism due to the kinetic isotope effect (KIE). Use LC-MS/MS to quantify metabolites like N-desmethyl-Diltiazem and deacetylated products .

- Isotope Effect Quantification : Calculate KIE values () for key metabolic steps. A KIE > 2 suggests significant deuterium-induced metabolic stabilization .

Q. Q4. How can (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) be utilized to study stereospecific drug-DNA interactions?

Answer:

- UV-Vis and Fluorescence Titration : Titrate the compound with calf thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.0) and monitor hypochromicity at 260–280 nm. Compare binding constants () with non-deuterated Diltiazem to assess isotopic effects on intercalation .

- Viscosity Measurements : Use an Ubbelohde viscometer to detect changes in DNA helix elongation. Increased viscosity confirms intercalation, while deuterium’s steric effects may alter binding kinetics .

Q. Q5. What methodologies are optimal for tracking the tissue distribution of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) in preclinical models?

Answer:

- Whole-Body Autoradiography (WBA) : Administer -labeled or deuterated analogs to rodents and quantify radioactivity in target tissues (e.g., heart, liver) using phosphor imaging .

- LC-MS/MS with Isotopic Dilution : Spike tissue homogenates with internal standards (e.g., Diltiazem-d6) to correct for matrix effects. Validate extraction recovery (>85%) using SPE columns .

Methodological Challenges and Solutions

Q. Q6. How can researchers address batch-to-batch variability in synthesizing (+)-cis-Diltiazem-d3 HCl (acetoxy-d3)?

Answer:

- Optimized Deuterium Incorporation : Use ZnCl-catalyzed deuteration under inert atmosphere (N) at 270°C to ensure >99% isotopic purity, as validated by MS .

- Quality Control (QC) Protocols : Implement orthogonal techniques (NMR, IR, HPLC) for each batch. Reject batches showing proton contamination >1% at the acetoxy-d3 site .

Q. Q7. What computational tools predict the pharmacokinetic impact of deuterium substitution in (+)-cis-Diltiazem-d3 HCl?

Answer:

- Molecular Dynamics (MD) Simulations : Model deuterium’s steric and electronic effects on CYP3A4 binding using software like AutoDock Vina. Compare binding free energies () with non-deuterated analogs .

- QSAR Modeling : Train quantitative structure-activity relationship (QSAR) models on deuterated/non-deuterated pairs to predict metabolic half-life () and volume of distribution () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.